4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a butenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction between a biphenyl derivative and an appropriate amine precursor. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is carried out in a solvent such as ethanol or water under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Corresponding oxidized biphenyl derivatives
Reduction: Reduced amine derivatives
Substitution: Brominated biphenyl derivatives
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler biphenyl derivative with similar structural features but lacking the amine group.
4-Aminobiphenyl: Contains an amino group attached to the biphenyl structure, similar to the amine moiety in 4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine is unique due to its combination of a biphenyl group with a butenylamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
106291-48-9 |
---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-phenylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C18H21N/c1-19(2)15-7-6-8-16-11-13-18(14-12-16)17-9-4-3-5-10-17/h3-6,8-14H,7,15H2,1-2H3 |
InChI Key |
WVSJAGMOSWHORK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.